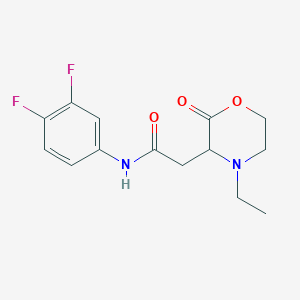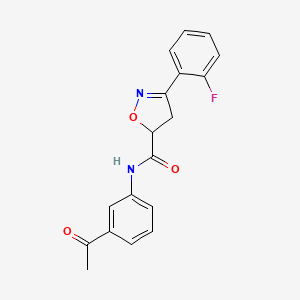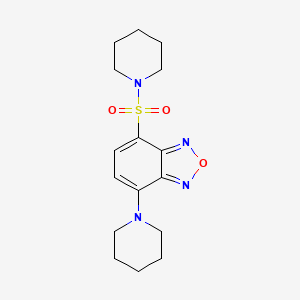![molecular formula C25H34N2O5 B4655486 N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4655486.png)
N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
Descripción general
Descripción
N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CDNF and belongs to the family of neurotrophic factors. CDNF has been shown to have promising effects on the nervous system and has the potential to be used in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of CDNF involves the activation of specific signaling pathways in the nervous system. CDNF has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and growth. CDNF also has the ability to regulate the expression of various genes that are involved in the maintenance of the nervous system.
Biochemical and Physiological Effects:
CDNF has been shown to have several biochemical and physiological effects on the nervous system. The compound has been shown to protect neurons from cell death and to promote the growth and survival of neurons. CDNF also has the ability to regulate the release of neurotransmitters, which are involved in the communication between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNF has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using established methods. CDNF is also relatively inexpensive compared to other neurotrophic factors. However, there are also some limitations to using CDNF in lab experiments. The compound has a short half-life, which can make it difficult to study its long-term effects. CDNF also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CDNF. One potential direction is the development of novel delivery methods for CDNF, such as nanoparticles or liposomes. Another direction is the study of the long-term effects of CDNF on the nervous system. CDNF may also have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the study of the mechanism of action of CDNF may lead to the development of new drugs that target the nervous system.
Aplicaciones Científicas De Investigación
CDNF has been extensively studied for its potential applications in scientific research. The compound has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. CDNF has also been studied for its potential applications in gene therapy and tissue engineering.
Propiedades
IUPAC Name |
N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c1-19-13-15-23(22(17-19)27(29)30)31-18-21-14-16-24(32-21)25(28)26-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-17,20H,2-12,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKHJQITLPEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCCCCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4655411.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine](/img/structure/B4655416.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4655426.png)

![N-isobutyl-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4655433.png)
![5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B4655439.png)
![N-(3-chlorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4655448.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4655451.png)

![1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine](/img/structure/B4655456.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655461.png)
![9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4655479.png)